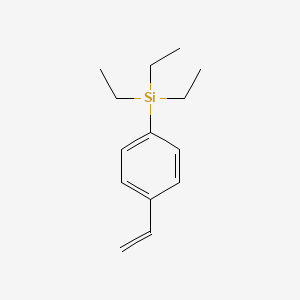
p-Triethylsilylstyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Vinylphenyltriethylsilicon is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a triethylsilicon group.
準備方法
Synthetic Routes and Reaction Conditions: 4-Vinylphenyltriethylsilicon can be synthesized through several methods. One common approach involves the hydrosilylation of vinylbenzene with triethylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group .
Industrial Production Methods: In industrial settings, the production of 4-vinylphenyltriethylsilicon often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions: 4-Vinylphenyltriethylsilicon undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols under specific conditions.
Reduction: The phenyl ring can be reduced to cyclohexyl derivatives using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical setup.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silicon compounds.
科学的研究の応用
作用機序
The mechanism by which 4-vinylphenyltriethylsilicon exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group allows for polymerization and cross-linking reactions, while the triethylsilicon group provides stability and resistance to degradation. The compound’s molecular targets and pathways involve interactions with other organic molecules, facilitating the formation of complex structures and materials .
類似化合物との比較
Vinyltrimethylsilane: Similar in structure but with a trimethylsilicon group instead of triethylsilicon.
Phenyltriethylsilane: Lacks the vinyl group, affecting its reactivity and applications.
Vinylphenylmethylsilane: Contains a methylsilicon group, offering different chemical properties.
Uniqueness: 4-Vinylphenyltriethylsilicon stands out due to its combination of a vinyl group and a triethylsilicon group, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization capabilities and resistance to harsh conditions .
特性
分子式 |
C14H22Si |
|---|---|
分子量 |
218.41 g/mol |
IUPAC名 |
(4-ethenylphenyl)-triethylsilane |
InChI |
InChI=1S/C14H22Si/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChIキー |
OSASEORQNRMDRG-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
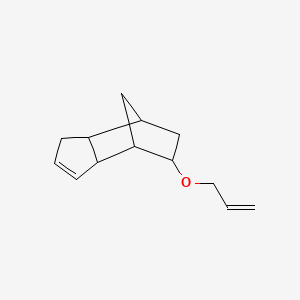

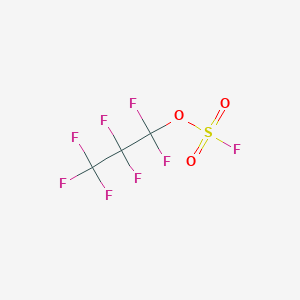
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
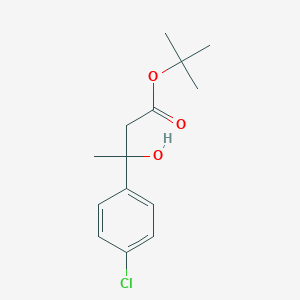

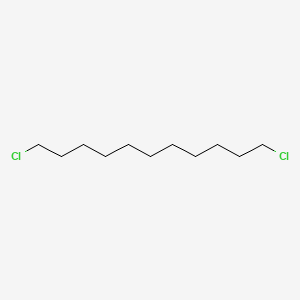
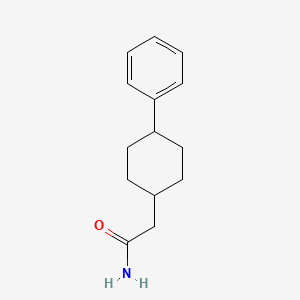
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
